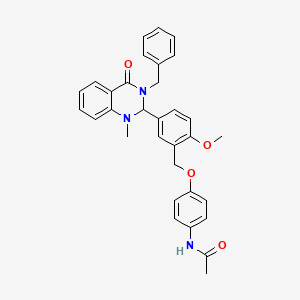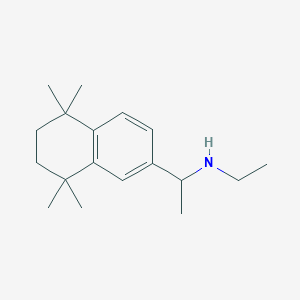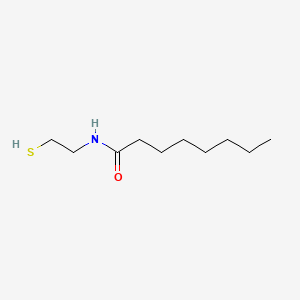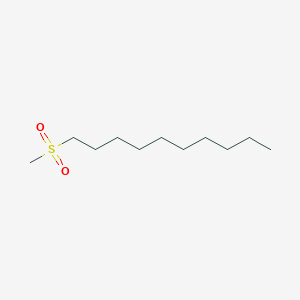
1-Methylsulfonyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylsulfonyldecane is an organic compound with the molecular formula C11H24O2S It is a member of the sulfone family, characterized by the presence of a sulfonyl functional group attached to a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methylsulfonyldecane can be synthesized through several methods. One common approach involves the oxidation of 1-methylthio-decane using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfoxide intermediate being further oxidized to the sulfone.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methylsulfonyldecane undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Sulfones: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1-Methylsulfonyldecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfone compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methylsulfonyldecane involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, influencing cellular processes. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylsulfinyldecane: A related compound with a sulfoxide group instead of a sulfone.
1-Decanesulfonic Acid: Contains a sulfonic acid group instead of a sulfone.
1-Methylthio-decane: The precursor to 1-methylsulfonyldecane with a thioether group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its sulfone group provides stability and resistance to oxidation, making it valuable in various applications where such characteristics are desired.
Propiedades
Número CAS |
54863-62-6 |
|---|---|
Fórmula molecular |
C11H24O2S |
Peso molecular |
220.37 g/mol |
Nombre IUPAC |
1-methylsulfonyldecane |
InChI |
InChI=1S/C11H24O2S/c1-3-4-5-6-7-8-9-10-11-14(2,12)13/h3-11H2,1-2H3 |
Clave InChI |
YSYOZBQXGGLORB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


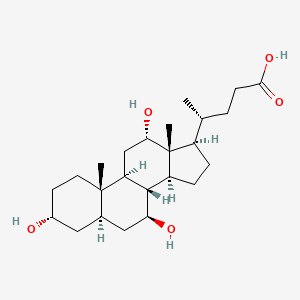
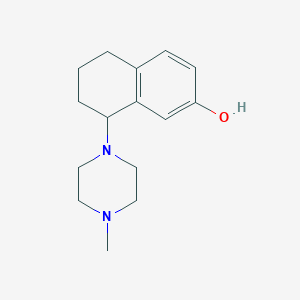
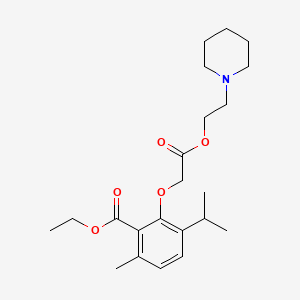
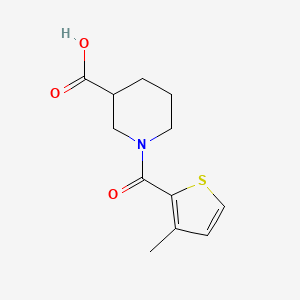
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)
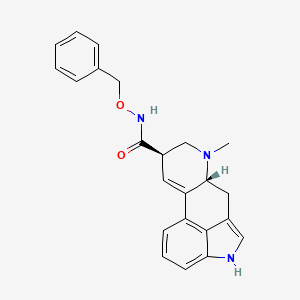
![2-Chloro-5-{[(phenylacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B13959335.png)
